2-(2-Methoxy-5-methylbenzoyl)pyridine
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Overview
Description
2-(2-Methoxy-5-methylbenzoyl)pyridine is an organic compound that belongs to the class of benzoylpyridines It is characterized by the presence of a methoxy group and a methyl group attached to the benzoyl moiety, which is further connected to a pyridine ring
Preparation Methods
The synthesis of 2-(2-Methoxy-5-methylbenzoyl)pyridine typically involves the reaction of 2-methoxy-5-methylbenzoic acid with pyridine derivatives under specific conditions. One common method is the use of a coupling reaction, such as the Suzuki–Miyaura coupling, which involves the use of boron reagents . The reaction conditions often require the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Chemical Reactions Analysis
2-(2-Methoxy-5-methylbenzoyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
2-(2-Methoxy-5-methylbenzoyl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including its role as an inhibitor or activator of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-(2-Methoxy-5-methylbenzoyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups play a crucial role in its binding affinity and specificity. The compound can modulate the activity of its targets by either inhibiting or activating them, leading to various biological effects .
Comparison with Similar Compounds
2-(2-Methoxy-5-methylbenzoyl)pyridine can be compared with other benzoylpyridine derivatives, such as:
2-(2-Methoxybenzoyl)pyridine: Lacks the methyl group, which may affect its chemical reactivity and biological activity.
2-(2-Methylbenzoyl)pyridine: Lacks the methoxy group, leading to differences in its electronic properties and interactions with molecular targets.
2-(2-Methoxy-5-chlorobenzoyl)pyridine: Contains a chlorine atom instead of a methyl group, which can significantly alter its chemical and biological properties
Properties
IUPAC Name |
(2-methoxy-5-methylphenyl)-pyridin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10-6-7-13(17-2)11(9-10)14(16)12-5-3-4-8-15-12/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJIDHMWBPJJHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(=O)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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